2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide
Description
The compound 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide features a benzimidazole core linked via a sulfanyl group to an acetohydrazide moiety, which is further substituted with a biphenyl-4-yl ethylidene group. This structure combines aromatic and heterocyclic components, making it a candidate for diverse biological activities, particularly antimicrobial and antifungal applications .
Properties
Molecular Formula |
C23H20N4OS |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-1-(4-phenylphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C23H20N4OS/c1-16(17-11-13-19(14-12-17)18-7-3-2-4-8-18)26-27-22(28)15-29-23-24-20-9-5-6-10-21(20)25-23/h2-14H,15H2,1H3,(H,24,25)(H,27,28)/b26-16+ |
InChI Key |
NAROKBZIQIZHPP-WGOQTCKBSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1)/C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide typically involves multiple steps:
Formation of Benzimidazole Derivative: The initial step involves the synthesis of the benzimidazole derivative. This can be achieved by the condensation of o-phenylenediamine with carbon disulfide in the presence of a base.
Sulfanyl Linkage Formation: The benzimidazole derivative is then reacted with a suitable thiol to introduce the sulfanyl group.
Acetohydrazide Formation: The resulting compound is further reacted with acetic anhydride to form the acetohydrazide intermediate.
Condensation with Biphenyl Aldehyde: Finally, the acetohydrazide intermediate is condensed with biphenyl-4-carbaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imine linkage can be reduced to form the corresponding amine.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitro-substituted benzimidazole derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing the benzimidazole scaffold exhibit significant biological activities, particularly in pharmacology. The following subsections detail the primary applications observed in recent studies.
Antimicrobial Activity
Benzimidazole derivatives, including the compound , have demonstrated potent antimicrobial properties against a range of pathogens. For instance:
- Antibacterial Efficacy : Studies have shown that certain benzimidazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values vary based on structural modifications but can be as low as 7.8 µg/mL for select compounds .
Anticancer Properties
Benzimidazole derivatives are also being investigated for their anticancer potential. Research suggests that they can induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : Some studies indicate that these compounds may interfere with DNA replication and repair processes, leading to increased cancer cell death .
Antioxidant Activity
The antioxidant capabilities of benzimidazole derivatives are noteworthy:
- Free Radical Scavenging : These compounds can scavenge free radicals, thereby protecting cells from oxidative stress-related damage. This property is particularly beneficial in preventing diseases associated with oxidative stress .
Case Studies
Several case studies highlight the practical applications of 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide:
Antimicrobial Study
In a study assessing the antimicrobial activity of various benzimidazole derivatives, it was found that the compound exhibited significant inhibition against biofilm formation by E. coli, achieving up to 92.9% biofilm inhibition at low concentrations (1.9 µg/mL). This suggests its potential as an effective agent against biofilm-associated infections .
Anticancer Research
A parallel study focused on the anticancer effects of benzimidazole derivatives revealed that one derivative induced apoptosis in human cancer cell lines with an IC50 value significantly lower than standard chemotherapeutic agents, indicating its potential as a novel anticancer drug candidate .
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole moiety is known to bind to various biological targets, while the biphenyl group can enhance binding affinity and specificity.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s analogs differ primarily in substitutions on the benzimidazole ring or the hydrazide-linked aromatic group. Key examples include:
Table 1: Structural Comparison of Selected Analogs
Key Observations:
- Biphenyl vs. Monophenyl Groups: The biphenyl group in the target compound likely enhances lipophilicity compared to monophenyl analogs (e.g., ), which may improve cell membrane penetration in antimicrobial applications .
- Substituents on Benzimidazole : Unsubstituted (1H) benzimidazole (target compound) may offer better steric accessibility for target binding than bulkier analogs (e.g., 1-benzyl in ) .
- Electron-Withdrawing Groups: Fluorine () and nitro groups (e.g., ) enhance activity by modulating electronic properties, while amino groups () improve solubility .
Table 2: Antimicrobial Activity of Selected Analogs
*Inhibition zone diameter.
- Antifungal Activity: Para-substituted aromatic rings (e.g., 4-aminophenyl in ) correlate with potent antifungal effects, suggesting that electron-donating groups enhance activity .
- Bacterial Activity : Fluorinated derivatives () show moderate activity against Gram-negative bacteria, while bulkier biphenyl groups (target compound) may require further testing to assess efficacy .
Biological Activity
2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its biological activity, mechanisms, and relevant studies.
Chemical Structure and Properties
The compound consists of a benzimidazole core linked to a biphenyl moiety through an ethylidene group, with a hydrazide functional group. Its molecular formula is , and it has a molecular weight of approximately 422.52 g/mol. The presence of sulfur in the benzimidazole derivative is significant for its biological interactions.
Antimicrobial Activity
Recent studies have shown that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. A study highlighted that certain benzimidazole derivatives possess a strong inhibitory effect on bacterial growth due to their ability to disrupt cellular processes .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound Name | Target Organism | Activity Level |
|---|---|---|
| Compound A | Staphylococcus aureus | High |
| Compound B | Escherichia coli | Moderate |
| Compound C | Pseudomonas aeruginosa | Low |
Anticancer Activity
The anticancer potential of benzimidazole derivatives has also been extensively studied. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. For instance, derivatives have shown promising results in inhibiting the proliferation of breast cancer cells .
Case Study: Anticancer Effects
In a recent study, this compound was tested against MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability, with an IC50 value indicating potent cytotoxicity. The mechanism was attributed to the induction of oxidative stress leading to cell death .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Benzimidazole derivatives often inhibit key enzymes involved in microbial metabolism.
- DNA Interaction : These compounds can intercalate with DNA, disrupting replication and transcription processes.
- Apoptosis Induction : Activation of apoptotic pathways is a common mechanism by which these compounds exert anticancer effects.
ADME Properties
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for evaluating the therapeutic potential of any drug candidate. Preliminary studies suggest that derivatives exhibit favorable ADME profiles, which may enhance their efficacy as therapeutic agents .
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide?
Methodological Answer:
The compound is synthesized via a two-step process:
Formation of the acetohydrazide intermediate : React 2-(1H-benzimidazol-2-ylsulfanyl)acetohydrazide with hydrazine hydrate in ethanol under reflux (4–6 hours). Monitor completion via TLC (chloroform:methanol, 7:3) .
Condensation with biphenyl-4-yl aldehyde : Reflux the intermediate with 1-(biphenyl-4-yl)ethylidene aldehyde in ethanol, catalyzed by glacial acetic acid (~5 mol%). Purify via recrystallization (methanol/water) .
Key Parameters :
- Solvent : Ethanol ensures solubility and mild reaction conditions.
- Catalyst : Glacial acetic acid accelerates Schiff base formation.
- Yield Optimization : Excess aldehyde (1.2 eq) improves conversion .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Confirm the presence of C=N (Schiff base, ~1600 cm⁻¹) and S-H (benzimidazole thioether, ~2550 cm⁻¹) .
- NMR (¹H/¹³C) :
- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C, H, N, S values .
Advanced: How does structural modification of the benzimidazole or biphenyl moieties influence biological activity?
Methodological Answer:
- Substituent Effects :
- Structure-Activity Relationship (SAR) Workflow :
Advanced: What computational strategies predict binding modes and target interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding with bacterial targets (e.g., E. coli DNA gyrase). Parameterize force fields (AMBER) for accurate ligand-receptor interactions .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- QSAR Models : Develop regression models using descriptors like polar surface area (PSA) and H-bond donors to predict MIC values .
Advanced: How do metal complexes of this compound enhance antimicrobial efficacy?
Methodological Answer:
- Coordination Chemistry : The ligand binds transition metals (e.g., Co²⁺, Cu²⁺) via N (imine), S (thioether), and O (carbonyl) donors, forming octahedral/tetrahedral complexes .
- Enhanced Activity :
- Mechanism : Metal chelation disrupts microbial metalloenzymes (e.g., Fe-S proteins).
- Testing : Compare MIC of free ligand vs. Cu(II) complex against S. aureus (broth dilution assay). Typically, complexes show 4–8x lower MICs .
- Characterization : Use molar conductance (Λm ~70–100 S cm² mol⁻¹) to confirm electrolytic nature .
Basic: What in vitro assays are recommended for initial biological evaluation?
Methodological Answer:
- Antimicrobial Screening :
- Cytotoxicity : MTT assay on NIH3T3 cells (IC₅₀ >100 µM ensures selectivity) .
Advanced: What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?
Methodological Answer:
- Challenges :
- Refinement : SHELXL refines anisotropic displacement parameters. Use HKL-3000 for data integration .
- Validation : Check R-factor (<0.05) and residual density (<0.5 eÅ⁻³) .
Advanced: How does the biphenyl group impact pharmacokinetic properties?
Methodological Answer:
- Lipophilicity : Biphenyl increases logP (~3.5), enhancing blood-brain barrier penetration (predict via ChemAxon).
- Metabolism : Microsomal stability assays (rat liver microsomes) show biphenyl slows oxidative degradation (t₁/₂ >60 min) .
- Solubility : Use shake-flask method (pH 7.4 buffer). Biphenyl reduces aqueous solubility (≈0.1 mg/mL), necessitating formulation with cyclodextrins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
